N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1316227-55-0
VCID: VC2697000
InChI: InChI=1S/C13H22N4/c1-10-9-11(17(3)4)16-12(15-10)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3
SMILES: CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine

CAS No.: 1316227-55-0

Cat. No.: VC2697000

Molecular Formula: C13H22N4

Molecular Weight: 234.34 g/mol

* For research use only. Not for human or veterinary use.

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine - 1316227-55-0

Specification

CAS No. 1316227-55-0
Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
IUPAC Name N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine
Standard InChI InChI=1S/C13H22N4/c1-10-9-11(17(3)4)16-12(15-10)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3
Standard InChI Key ZPRPEIJMAQTJKW-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C
Canonical SMILES CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C

Introduction

Chemical Structure and Properties

Structural Characteristics

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine contains a pyrimidine core scaffold with several key structural features that define its chemical identity. The compound includes a pyrimidine ring substituted with a 4-methylpiperidin-4-yl group at the 2-position, which creates a unique three-dimensional conformation. Additionally, the presence of N,N-dimethyl substitution at the 4-amino position and a methyl group at the 6-position of the pyrimidine ring contributes to its distinctive chemical profile. These structural elements collectively influence the compound's reactivity patterns, solubility characteristics, and potential binding interactions with biological targets.

The pyrimidine core, being a nitrogen-containing heterocycle, provides multiple sites for hydrogen bonding and other non-covalent interactions. This heterocyclic foundation is common in many biologically active molecules and pharmaceutical compounds, contributing to the research interest in this specific derivative. The piperidine moiety, with its additional methyl substitution, adds conformational complexity and potential for selective binding in biological systems.

Physical and Chemical Properties

The physical and chemical properties of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine are influenced by its structural composition. Based on structural analysis and comparison with similar compounds, this molecule is expected to demonstrate specific solubility patterns, stability characteristics, and reactivity profiles. The compound likely exhibits basic properties due to the presence of multiple nitrogen atoms in its structure, particularly those in the pyrimidine ring and the piperidine moiety.

The inclusion of multiple methyl groups enhances the compound's lipophilicity, potentially improving its membrane permeability—a characteristic relevant to pharmaceutical applications. These methyl substitutions also provide steric hindrance around key functional groups, potentially protecting them from rapid metabolic degradation and thereby potentially enhancing the compound's metabolic stability in biological systems.

Structural Comparison with Related Compounds

When compared to other pyrimidine derivatives, N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine shows distinct structural features that differentiate it from related compounds. The table below illustrates a comparison between this compound and structurally similar molecules based on their key structural elements:

CompoundCore StructureKey SubstituentsDistinctive Features
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-aminePyrimidineN,N-dimethyl at 4-amino position; 4-methylpiperidin-4-yl at position 2; methyl at position 6Combined piperidine and pyrimidine moieties with strategic methyl placements
N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-aminePyrimidine + IndazoleChloro at position 2; Indazole at amino linkageContains fused ring system with indazole
[3-[(2-ethyl-5-fluoropyrimidin-4-yl)amino]-compoundsPyrimidine + PyrazoleEthyl at position 2; Fluoro at position 5Contains pyrrolo[3,4-c]pyrazole system

The structural differences between these compounds likely result in distinct biological activity profiles. The specific arrangement of functional groups in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine confers unique binding characteristics that differentiate it from other pyrimidine derivatives while maintaining the core properties associated with this class of compounds.

Synthesis and Preparation Methods

Reaction StepConditionsReagentsExpected Outcome
Introduction of amino groupBasic conditions, elevated temperatureNucleophilic amine, base catalystSubstitution at pyrimidine ring
MethylationControlled temperature, anhydrous conditionsMethylation agents, baseN-methylation of amino groups
Piperidine couplingReflux conditions in polar solvents4-methylpiperidine derivative, coupling agentsFormation of C-N bond at position 2

Similar pyrimidine compounds have been synthesized using reaction conditions such as those employed for N-(2-Chloropyrimidin-4-yl) derivatives, which involve the use of bases like potassium carbonate in solvents such as N,N-dimethylformamide at temperatures around 135°C . These conditions facilitate nucleophilic aromatic substitution reactions that are essential for introducing amino groups at specific positions of the pyrimidine ring.

Purification Methods

Purification of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine would typically involve multiple techniques to ensure high purity and removal of synthetic by-products. Based on purification approaches for related compounds, the following methods might be employed:

  • Recrystallization from appropriate solvent systems to remove impurities

  • Column chromatography using silica gel or other stationary phases

  • Trituration with specific solvents to selectively remove impurities

For instance, the purification of N-(2-chloropyrimidin-4-yl) derivatives often involves cooling reaction mixtures to specific temperatures (e.g., 5-10°C), followed by filtration and washing with water and solvent mixtures like industrial methylated spirits:water (1:1) . Similar approaches might be applicable for purifying N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine to achieve high purity levels.

Biological Activity and Applications

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of pyrimidine derivatives provide insights into how structural modifications influence biological activity. The specific arrangement of substituents in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine likely contributes to its particular biological profile. The table below illustrates potential structure-activity relationships based on the compound's key structural elements:

Structural ElementPotential Contribution to ActivityComparison with Related Compounds
Pyrimidine coreProvides hydrogen bond acceptors; basis for target recognitionCommon in compounds targeting nucleotide-binding proteins
N,N-dimethyl at 4-amino positionEnhances lipophilicity; prevents hydrogen bond donationMay differ from primary amino derivatives in target selectivity
4-methylpiperidin-4-yl at position 2Adds three-dimensional bulk; potential for hydrophobic interactionsDistinguished from compounds with simpler substituents at this position
Methyl at position 6Modifies electronic properties of the pyrimidine ringMay influence binding orientation and selectivity

The specific combination of these structural elements in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine creates a unique molecular profile that differentiates it from other pyrimidine derivatives, potentially resulting in distinct biological activity and target selectivity.

Research Applications

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine has potential applications in various research domains, particularly in medicinal chemistry and pharmaceutical development. Based on the properties of structurally related compounds, possible research applications include:

  • As a chemical probe for studying specific biological pathways and targets

  • In drug discovery programs focusing on novel therapeutic agents

  • For investigating structure-activity relationships in pyrimidine-based compounds

  • In comparative studies examining the influence of specific structural modifications on biological activity

The compound's unique structural features make it valuable for investigating how specific molecular modifications influence binding interactions with biological targets, potentially contributing to the development of more selective and effective therapeutic agents.

Comparative Analysis with Related Compounds

Structural Analogs

N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine belongs to a broader class of substituted pyrimidines, many of which have been extensively studied for their biological properties. A comparative analysis with structural analogs provides context for understanding this compound's unique characteristics. The patents relating to substituted N-pyrimidin-4-yl compounds describe several analogs with similar core structures but different substitution patterns .

Compounds such as [3-[(2-ethyl-5-fluoropyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl] derivatives share the pyrimidine core but incorporate additional structural elements like pyrazole rings and different substitution patterns . These structural differences likely result in distinct biological profiles and target selectivities.

Chemical and Physical Property Comparison

The chemical and physical properties of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine can be compared with those of related compounds to highlight its distinctive characteristics. The table below provides a comparative analysis of key properties:

CompoundMolecular WeightPredicted Solubility ProfileKey Functional GroupsPredicted Stability
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amineBased on structureModerate water solubility; higher in organic solventsTertiary amine, pyrimidine ring, piperidineRelatively stable in neutral conditions
N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine274 g/mol (as reported)Limited water solubilityChloropyrimidine, indazole, primary amineSusceptible to nucleophilic substitution at C-Cl position
Pyrrole-containing heterocyclesVariable (e.g., 415.022 g/mol for some analogs)Generally lipophilicVaries (pyrrole rings, varied substituents)Dependent on specific functionalization

These comparative property profiles highlight how specific structural features influence physicochemical characteristics, which in turn affect biological behavior and pharmaceutical potential.

Functional Applications

The functional applications of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine may overlap with those of related compounds while exhibiting unique aspects due to its specific structural features. Based on the applications of structurally similar compounds, potential functional applications include:

  • As a selective inhibitor for specific enzyme targets

  • As a research tool for studying receptor-ligand interactions

  • As a potential lead compound for developing therapeutic agents

  • For investigating structure-based drug design principles

The specific combination of substituents in N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine likely influences its functional behavior, potentially resulting in unique activity profiles compared to related compounds.

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